

# Technical Guide: Physicochemical Properties of (m-Phenylenedioxy)diacetic Acid

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## Compound of Interest

Compound Name: *resorcinol-o,o'-diacetic acid*

Cat. No.: *B087187*

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## Introduction

(m-Phenylenedioxy)diacetic acid, also known by its systematic name 2,2'-(1,3-Phenylenebis(oxy))diacetic acid, is an organic compound with the molecular formula  $C_{10}H_{10}O_6$ . [1] It belongs to the class of dicarboxylic acids and is a derivative of resorcinol. Its structure, featuring a central benzene ring with two carboxymethoxy groups in a meta-arrangement, imparts specific chemical characteristics that are of interest in coordination chemistry, materials science, and as a potential building block in pharmaceutical synthesis.

This technical guide provides a summary of the known physicochemical properties of (m-phenylenedioxy)diacetic acid. It is important to note that while identifiers and some spectral data are available for this specific compound, experimentally determined quantitative data for properties such as melting point, solubility, and pKa are not widely reported in publicly accessible literature. Therefore, this guide also includes data for its ortho- and para-isomers for comparative purposes and details the standard experimental protocols for determining these essential properties.

## Molecular Structure and Identifiers

- IUPAC Name: 2-[3-(carboxymethoxy)phenoxy]acetic acid

- Synonyms: (1,3-Phenylenedioxy)diacetic acid, m-Phenylenedioxydi(acetic acid), **Resorcinol-o,o'-diacetic acid**[\[1\]](#)
- CAS Number: 102-39-6
- Molecular Formula: C<sub>10</sub>H<sub>10</sub>O<sub>6</sub>[\[1\]](#)
- Molecular Weight: 226.18 g/mol [\[1\]](#)
- Canonical SMILES: C1=CC(=CC(=C1)OCC(=O)O)OCC(=O)O
- InChI Key: ZVMAGJJPTALGQB-UHFFFAOYSA-N

## Physicochemical Data Summary

Quantitative experimental data for (m-phenylenedioxy)diacetic acid is limited. The following table presents available data for its structural isomers, 2,2'-(1,2-phenylenebis(oxy))diacetic acid (ortho-isomer) and 2,2'-(1,4-phenylenebis(oxy))diacetic acid (para-isomer), to provide context.

Property	(o-Phenylenedioxy)diacetic acid	(p-Phenylenedioxy)diacetic acid	Notes
CAS Number	5411-14-3[2]	2245-53-6[3]	Isomer-specific identifiers.
Melting Point	Data not available	248-251 °C[3]	A key thermal property indicating purity and lattice energy.
Boiling Point	Data not available	287.79 °C (rough estimate)[3]	Often estimated for compounds that may decompose at high temperatures.
Water Solubility	Data not available	Slightly soluble[3]	Qualitative data suggests limited solubility in aqueous media.
Vapor Pressure	Data not available	7.13E-09 mmHg at 25°C[3]	Indicates very low volatility.

## Spectroscopic Data

Mass spectral data for (m-phenylenedioxy)diacetic acid is available and has been manually curated. This data can be utilized for the identification and structural elucidation of the compound in experimental settings. The data includes tandem mass spectra (MS1, MS2, MS3, MS4) obtained using techniques such as electrospray ionization (ESI).

## Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of dicarboxylic acids are provided below. These are generalized protocols applicable for the characterization of (m-phenylenedioxy)diacetic acid.

### Determination of Melting Point

The melting point of a solid organic compound is a critical indicator of its purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.

Protocol:

- **Sample Preparation:** A small amount of the dry, finely powdered compound is packed into a glass capillary tube, sealed at one end, to a height of 1-2 mm.[\[4\]](#)
- **Apparatus Setup:** The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.[\[4\]](#)[\[5\]](#)
- **Heating:** The sample is heated at a steady, slow rate (e.g., 1-2°C per minute) near the expected melting point.[\[6\]](#)
- **Observation:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point.[\[6\]](#)

## Determination of Aqueous Solubility

Solubility is determined by finding the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Protocol:

- **Sample Preparation:** Add a small, accurately weighed amount of (m-phenylenedioxy)diacetic acid to a test tube or vial.[\[7\]](#)
- **Solvent Addition:** Add a measured volume of purified water (or another solvent like ethanol or DMSO) in small, incremental portions.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- **Equilibration:** After each addition, the mixture is vigorously agitated (e.g., using a vortex mixer or shaker) and allowed to equilibrate at a constant temperature (e.g., 25°C).[\[10\]](#)
- **Observation:** The point at which the solid completely dissolves is noted. If the compound is sparingly soluble, a saturated solution is prepared, equilibrated, and the concentration of the dissolved compound in the supernatant is measured using an analytical technique like HPLC or UV-Vis spectroscopy.[\[10\]](#)

- **Acid/Base Solubility:** To determine the presence of acidic functional groups, solubility tests can be performed in 5% aqueous sodium hydroxide (NaOH) and 5% aqueous sodium bicarbonate (NaHCO<sub>3</sub>).<sup>[7][11]</sup> Solubility in these basic solutions indicates the formation of a more polar, water-soluble salt.

## Determination of Acid Dissociation Constant (pKa)

The pKa value quantifies the strength of an acid in solution. For a dicarboxylic acid, two pKa values will correspond to the stepwise dissociation of the two carboxylic acid protons.

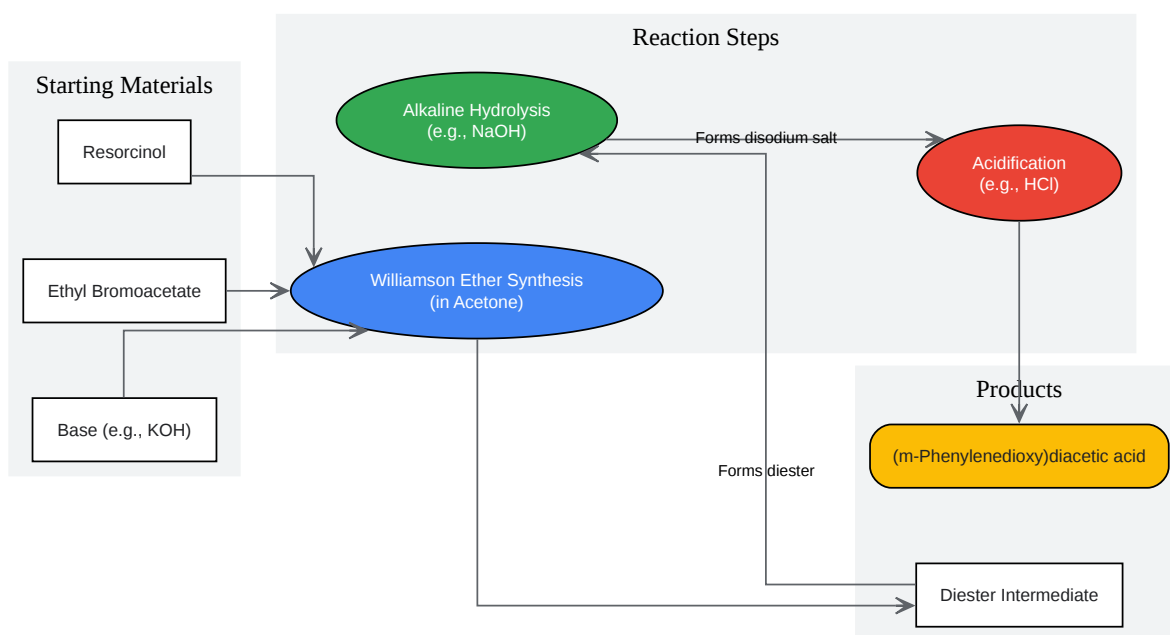
Potentiometric titration is a standard method for this determination.<sup>[12]</sup>

Protocol:

- **Solution Preparation:** Prepare a solution of the compound with a known concentration (e.g., 1-10 mM) in deionized water.<sup>[12]</sup> To maintain constant ionic strength, a background electrolyte like KCl can be added.<sup>[12]</sup>
- **Titration Setup:** Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.<sup>[12]</sup>
- **Titration:** Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.<sup>[12]</sup> After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
- **Data Analysis:** Plot the measured pH versus the volume of NaOH added to generate a titration curve. The curve for a dicarboxylic acid will show two equivalence points.
- **pKa Calculation:** The pH at the half-equivalence point (the midpoint of the buffer region) for each dissociation step is equal to the pKa for that acidic proton.<sup>[13]</sup> The Henderson-Hasselbalch equation can be used to calculate the pKa at various points in the buffer region.<sup>[14]</sup>

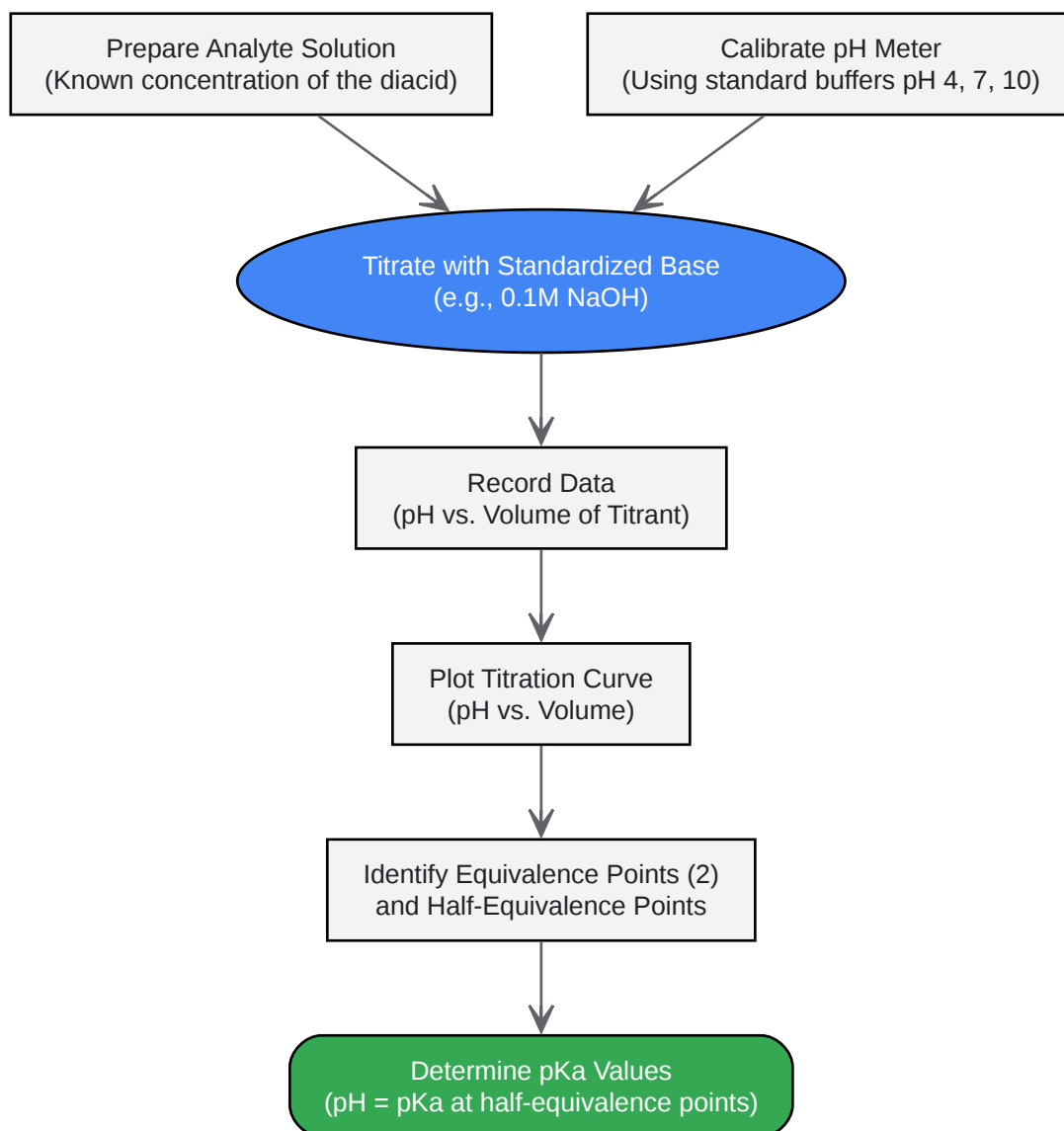
## Visualizations: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate a plausible synthesis workflow and a standard experimental procedure for pKa determination.



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Caption: Plausible synthesis workflow for (m-phenylenedioxy)diacetic acid.



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Caption: Experimental workflow for pKa determination by potentiometric titration.

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